molecular formula C14H19NO2S B2750196 ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone CAS No. 2320223-50-3

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(5-methylthiophen-2-yl)methanone

Cat. No. B2750196
CAS RN: 2320223-50-3
M. Wt: 265.37
InChI Key: IZBQXQYISCWMEX-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azabicyclo[3.2.1]octane moiety, which is a bicyclic structure with a nitrogen atom . This structure is found in many biologically active molecules, including some alkaloids . The compound also contains a methoxy group and a thiophene ring, which may contribute to its chemical properties and reactivity.


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane moiety would give the molecule a rigid, bicyclic structure. The presence of the methoxy group could introduce some electron-donating character, and the thiophene ring is an aromatic system, which could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Researchers have explored the synthesis and properties of related compounds, such as 8-oxabicyclo[3.2.1]octanes. For instance, Zinser, Henkel, and Föhlisch (2004) studied the solvolysis of trichloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones, leading to α,α-dimethoxy ketones, which can be converted into oxabicyclic compounds. These compounds have potential applications in organic synthesis (Zinser, Henkel, & Föhlisch, 2004).

Pharmacological Applications

  • Some studies have focused on the pharmacological potential of similar structures. For example, Snider et al. (1991) described CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, showcasing the therapeutic potential of azabicyclo[3.2.1]octane derivatives (Snider et al., 1991).

Medicinal Chemistry

  • The synthesis and potential use of related azabicyclo[3.2.1]octane derivatives in medicinal chemistry have been a subject of interest. Rumbo et al. (1996) discussed the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties, which could be utilized in the synthesis of natural and non-natural tropane alkaloids (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).

Applications in Organic Chemistry

  • The azabicyclo[3.2.1]octane framework is also significant in organic chemistry. Kitchin and Stoodley (1973) studied the reduction of methyl 7-oxo-8-oxa-4-thia-1-azabicyclo[4,3,0]non-2-ene-3-carboxylate, illustrating the chemical versatility of these structures (Kitchin & Stoodley, 1973).

Potential in Drug Delivery

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. The bicyclic structure might allow the compound to bind to specific biological targets, and the methoxy and thiophene groups could be involved in interactions with these targets .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for increased potency or selectivity, or investigating its mechanism of action .

properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-9-3-6-13(18-9)14(16)15-10-4-5-11(15)8-12(7-10)17-2/h3,6,10-12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBQXQYISCWMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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